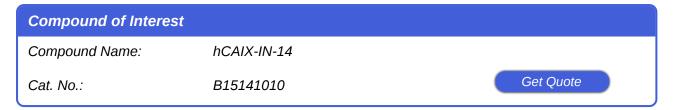


## Application Notes and Protocols for Measuring hCAIX-IN-14 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the HIF-1 $\alpha$  pathway.[1][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[1][4] These critical roles in cancer progression make CAIX an attractive therapeutic target.

hCAIX-IN-14 is a novel, potent, and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). These application notes provide detailed protocols for assays designed to measure the target engagement of hCAIX-IN-14 in a cellular context, a critical step in the preclinical development of this potential anti-cancer therapeutic. The following sections describe a suite of assays, including a Cellular Thermal Shift Assay (CETSA), an In-Cell Western (ICW) assay, and a fluorescence-based activity assay, to quantitatively assess the binding of hCAIX-IN-14 to CAIX and its functional impact on the enzyme's activity.

# Signaling Pathway of CAIX in the Tumor Microenvironment



## Methodological & Application

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The diagram below illustrates the central role of CAIX in regulating pH in the tumor microenvironment. Under hypoxic conditions, HIF- $1\alpha$  is stabilized and translocates to the nucleus, where it induces the expression of target genes, including CA9. The resulting CAIX protein, located on the cell surface, catalyzes the conversion of CO2 to H+ and HCO3-. The protons contribute to extracellular acidosis, which favors tumor invasion and immune evasion, while bicarbonate is transported into the cell to buffer the intracellular pH, promoting cell survival.



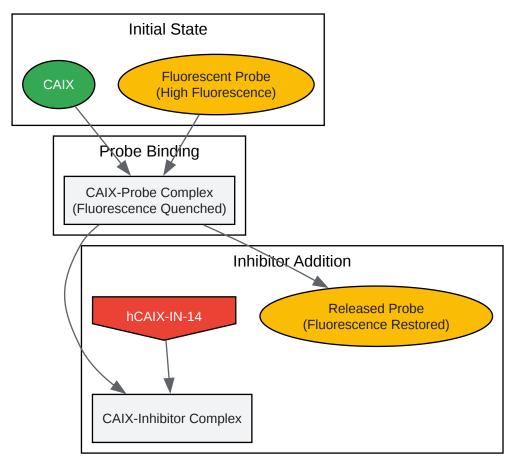
**Tumor Cell** Bicarbonate Hypoxia Transporter Intracellular Stabilization pH Regulation Cell Survival & HIF- $1\alpha$ Nuclear Franslocation Transcription CA9 mRNA Extracellular Space (Acidic pH) Translation CO2 Catalysis Inhibition Catalysis

CAIX Signaling Pathway in Hypoxia









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